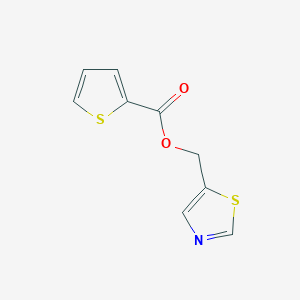

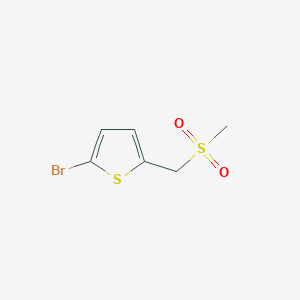

2-Amino-4-etil-1,3-tiazol-5-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Las 2-aminotiazoles, incluido el 2-amino-4-etil-1,3-tiazol-5-carboxilato de etilo, se han utilizado como materiales de partida para la síntesis de una amplia gama de análogos heterocíclicos con prometedores roles terapéuticos como agentes antibacterianos . Han mostrado un potencial antibacteriano significativo contra Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo .

Actividad Antifúngica

Estos compuestos también han demostrado actividad antifúngica. Por ejemplo, el compuesto 2b mostró un máximo potencial antifúngico contra Candida glabrata . Candida albicans mostró la máxima sensibilidad al compuesto 2a .

Actividad Anti-VIH

Se ha informado que las 2-aminotiazoles tienen propiedades anti-VIH . Esto las hace valiosas en la investigación y el desarrollo de nuevos tratamientos para el VIH.

Actividad Antioxidante

Estos compuestos se han asociado con actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad Antitumoral

Las 2-aminotiazoles se han asociado con actividad antitumoral . Podrían usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.

Actividad Antihelmíntica

Estos compuestos se han asociado con actividad antihelmíntica . Los antihelmínticos son fármacos que expulsan los gusanos parásitos (helmintos) y otros parásitos internos del cuerpo, ya sea aturdiéndolos o matándolos.

Agentes Antiinflamatorios y Analgésicos

Las 2-aminotiazoles se han asociado con actividades antiinflamatorias y analgésicas . Esto las hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación y dolor.

Inhibición de la Corrosión

El 2-amino-4-metil-1,3-tiazol-5-carboxilato de etilo se ha estudiado por su eficiencia de inhibición de la corrosión para prevenir la corrosión de la aleación AA6061 en una solución de HCl 0.05 M . Esto lo hace valioso en aplicaciones industriales donde la prevención de la corrosión es importante.

Mecanismo De Acción

Target of Action

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer . Therefore, its primary targets are the anaplastic lymphoma kinase and the stearoyl-CoA desaturase (SCD1).

Mode of Action

It is known that anaplastic lymphoma kinase inhibitors work by blocking the action of the abnormal protein that signals cancer cells to multiply . Similarly, SCD1 inhibitors work by blocking the action of the enzyme SCD1, which is involved in the synthesis of certain fatty acids .

Biochemical Pathways

Given its role as an anaplastic lymphoma kinase inhibitor and scd1 inhibitor, it can be inferred that it affects the signaling pathways involved in cell proliferation and fatty acid synthesis .

Result of Action

The result of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate’s action would be the inhibition of the anaplastic lymphoma kinase and SCD1 . This could lead to a decrease in cancer cell proliferation and alteration in fatty acid synthesis, potentially leading to the death of cancer cells .

Action Environment

The action of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems . . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of compounds that act as anaplastic lymphoma kinase inhibitors . It has also been used in the synthesis of potent stearoyl-CoA desaturase (SCD1) inhibitors, which are used in cancer treatment . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme .

Cellular Effects

The cellular effects of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate are largely dependent on the specific biochemical reactions it is involved in. For instance, when used in the synthesis of anaplastic lymphoma kinase inhibitors, it can influence cell signaling pathways and gene expression . Similarly, when used in the synthesis of SCD1 inhibitors, it can impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is largely dependent on the specific compounds it is used to synthesize. For instance, when used in the synthesis of anaplastic lymphoma kinase inhibitors, it can bind to the enzyme and inhibit its activity . Similarly, when used in the synthesis of SCD1 inhibitors, it can bind to the enzyme and inhibit its activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate in laboratory settings are not well-documented. It is known that the effects of the compounds it is used to synthesize can change over time. For instance, the inhibitory effects of the anaplastic lymphoma kinase inhibitors and SCD1 inhibitors it is used to synthesize can vary over time .

Dosage Effects in Animal Models

It is known that the compounds it is used to synthesize can have varying effects at different dosages .

Metabolic Pathways

It is known that the compounds it is used to synthesize can be involved in various metabolic pathways .

Transport and Distribution

It is known that the compounds it is used to synthesize can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the compounds it is used to synthesize can be localized to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGVNUVYDPUXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)